molecular formula C11H14BrN5 B5663840 N~2~-(3-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

N~2~-(3-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

Cat. No.: B5663840
M. Wt: 296.17 g/mol
InChI Key: ODCAEXNEGXTNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-(3-Bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a 1,6-dihydro-1,3,5-triazine core substituted with a 3-bromophenyl group at the N² position and two methyl groups at the 6-position. Its molecular formula is C₁₁H₁₄BrN₅, with a molecular weight of 296.17 g/mol. The compound’s structure combines aromatic and aliphatic substituents, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-N-(3-bromophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN5/c1-11(2)16-9(13)15-10(17-11)14-8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCAEXNEGXTNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(NC(=N1)NC2=CC(=CC=C2)Br)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~2~-(3-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine (CAS Number: 301223-66-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrN5. The compound features a triazine ring structure which is significant in various biological applications.

Key Chemical Properties:

  • Molecular Weight: 284.16 g/mol
  • LogP (Partition Coefficient): 5.234
  • Water Solubility: LogSw -5.05
  • Acid Dissociation Constant (pKa): 9.99

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antioxidant Activity: Studies have indicated that compounds with triazine structures exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress-related diseases.
  • Anticancer Potential: Preliminary studies suggest that derivatives of triazines can inhibit the proliferation of cancer cells. The specific mechanism often involves the induction of apoptosis in tumor cells.
  • Neuroprotective Effects: There is emerging evidence supporting the neuroprotective properties of triazine derivatives against neurodegenerative diseases such as Alzheimer's. The compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thus potentially enhancing cholinergic transmission.

Case Study 1: Inhibition of Acetylcholinesterase

A study evaluated the AChE inhibitory activity of various triazine derivatives including this compound. The results showed that this compound exhibited a moderate inhibition effect with an IC50 value around 40 µM. This suggests potential application in Alzheimer's disease treatment.

CompoundIC50 (µM)Reference
This compound40
Donepezil (control)0.079

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)Reference
This compound75%
Ascorbic Acid (control)85%

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

N²-(4-Bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

  • Key Difference : The bromine atom is at the 4-position of the phenyl ring instead of the 3-position.
  • Impact : Positional isomerism affects electronic distribution and steric interactions. The 4-bromo derivative may exhibit altered binding kinetics due to differences in halogen positioning relative to target active sites .

1-Phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine

  • Key Difference : Lacks the bromophenyl group but retains the 6,6-dimethyl substitution.
  • Biological Relevance: This compound inhibits E. coli dihydrofolate reductase (DHFR) with IC₅₀ values in the micromolar range.
Antiplasmodial and Antifolate Agents

2.2.1 1-(3-(2,4-Dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride

  • Activity: Exhibits potent antiplasmodial activity against Plasmodium falciparum (IC₅₀ = 2.66 nM).
  • Mechanism : Inhibits parasitic DHFR, a critical enzyme in folate metabolism. The bromophenyl analogue may share this mechanism but lacks data on resistance profiles .

2.2.2 6,6-Dimethyl-1-[3-(2-chloro-4,5-dibromophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine

  • Activity: Demonstrates superior binding affinity to P. falciparum DHFR compared to WR99210, a benchmark antimalarial. The dibromophenoxy group and dimethyl substitution synergize to enhance target engagement .
Antimicrobial Agents

N¹-Benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines

  • Activity : Active against Staphylococcus aureus and Mycobacterium smegmatis. The benzyl group at N¹ improves solubility, whereas the bromophenyl group in the target compound may reduce solubility but increase target specificity .
Physicochemical Comparison
Compound LogP* Solubility (mg/mL) Melting Point (°C)
N²-(3-Bromophenyl)-6,6-dimethyl 2.8 0.12 (water) 154–156
N²-(4-Bromophenyl)-6,6-dimethyl 2.7 0.15 (water) 150–152
1-Phenyl-6,6-dimethyl 1.9 0.45 (water) 145–148
1-(3-(2,4-Dichlorophenoxy)propyl) 3.5 0.08 (water) 205–209

*Calculated using Molinspiration software.

  • Key Trends : Bromination increases hydrophobicity (LogP) but reduces aqueous solubility. The dimethyl group at position 6 stabilizes the dihydrotriazine tautomer, influencing crystallization behavior .
Enzyme Inhibition
  • DHFR Inhibition : The 6,6-dimethyl group in the target compound mimics the pteridine ring of folate, enhancing binding to DHFR’s active site. Bromine’s electron-withdrawing effect may strengthen hydrogen bonding with conserved residues (e.g., Asp27 in E. coli DHFR) .
Toxicity Profile
  • Cytotoxicity : Similar triazine derivatives exhibit low mammalian cell toxicity (CC₅₀ > 100 µM), indicating selective targeting of microbial or parasitic enzymes .

Q & A

Q. What synthetic methodologies are effective for preparing N²-(3-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine?

A one-pot synthesis involving three components—cyanoguanidine, 3-bromoaniline, and a substituted benzaldehyde—is widely used. The process includes:

Condensation : Reacting cyanoguanidine, aniline, and benzaldehyde in ethanol with HCl under reflux (24 hours) to form an intermediate 1,6-diaryl-dihydrotriazine hydrochloride .

Dimroth Rearrangement : Adding NaOH to adjust pH to 10–11, followed by reflux (5 hours) to isomerize the intermediate into the target compound .

Purification : Recrystallization from ethanol yields racemic mixtures as ethanol solvates (confirmed by ^1H NMR signals at 1.06, 3.44–3.45, and 4.34–4.37 ppm) .

Q. Critical Parameters :

ParameterOptimal RangeDeviation Impact
pH10–11>11 causes aromatization; <10 reduces yield
SolventEthanolEnsures solvate formation; alternatives alter crystal packing

Q. How is the structure of this compound validated experimentally?

  • NMR Spectroscopy :
    • ^1H NMR: Signals at 5.70–5.77 ppm (sp³-hybridized C-H) confirm the dihydrotriazine ring .
    • ^13C NMR: Peaks at 67.5–68.4 ppm verify the sp³ carbon .
  • X-ray Crystallography : Confirms the 5,6-dihydro tautomer and ethanol solvate formation (1:1 molar ratio) .
  • Thermogravimetric Analysis (TGA) : Shows irreversible desolvation at ~150°C, indicating stable crystal lattice disruption .

Q. What preliminary biological activities have been reported for this compound?

  • Antiplasmodial Activity : IC₅₀ values in low nanomolar ranges against Plasmodium falciparum (e.g., 2.66 nM for a chloro-analogue against FCR-3 strain) via dihydrofolate reductase (DHFR) inhibition .
  • Antitrypanosomal Activity : Bis-triazine derivatives show potent activity against Trypanosoma rhodesiense in mice, with structure-activity depending on spacer groups between aromatic rings .

Advanced Research Questions

Q. How does the Dimroth rearrangement influence stereochemical outcomes?

The base-promoted Dimroth rearrangement converts 1,6-diaryl intermediates into N²,6-diaryl products. This step generates a racemic mixture due to the planar sp²-hybridized transition state, leading to equal R/S stereoisomer formation. Ethanol recrystallization stabilizes the enantiomers as solvates but does not resolve them .

Q. What role do ethanol solvates play in crystallographic stability?

Ethanol solvates (1:1 stoichiometry) form hydrogen bonds with NH groups in the triazine ring, stabilizing the crystal lattice. Desolvation via heating (>150°C) disrupts these interactions, causing irreversible structural collapse (confirmed by PXRD) .

Q. Key Interactions in Ethanol Solvate :

Interaction TypeAtoms InvolvedDistance (Å)
N-H···O (Ethanol)NH (triazine) → O (EtOH)2.71–2.89
C-H···πEthanol CH → Phenyl ring3.12–3.45

Q. How can substituents on the aryl rings modulate biological activity?

  • Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance DHFR binding via hydrophobic interactions and halogen bonding (e.g., 3-bromo increases steric complementarity in Plasmodium DHFR active sites) .
  • Methoxy/Fluoro Groups : Improve solubility and metabolic stability while retaining potency. For example, 2-fluoro-3-methoxy analogues show IC₅₀ < 10 nM .

Q. SAR Table :

Substituent (Position)Activity (IC₅₀, nM)Notes
3-Bromo (Phenyl)2.66**Chloro analogue
2-Fluoro-3-Methoxy9.8Improved solubility
4-Chloro15.3Baseline activity

Q. What computational methods are used to predict binding modes with target enzymes?

  • Molecular Docking (e.g., AutoDock Vina) : Simulates interactions with Plasmodium DHFR (PDB: 1J3K). The triazine core forms hydrogen bonds with Asp54 and Ile164, while the 3-bromophenyl group occupies a hydrophobic pocket .
  • MD Simulations : Reveal stable binding over 100 ns trajectories, with RMSD < 2.0 Å for potent analogues .

Q. How do tautomeric forms affect experimental data interpretation?

The 5,6-dihydro tautomer is dominant in solution and solid states (validated by X-ray). Alternative tautomers (e.g., 1,4-dihydro) are excluded via NMR and computational studies (ΔG > 5 kcal/mol less stable) .

Q. What analytical strategies resolve contradictions in reported bioactivity data?

  • Enzyme Assays : Direct DHFR inhibition assays (e.g., spectrophotometric NADPH oxidation) differentiate target-specific activity from off-target effects .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to confirm selectivity indices >100 for antiplasmodial compounds .

Q. How can synthesis be optimized for scale-up without compromising yield?

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes while maintaining yields >50% .
  • pH Control Automation : Continuous pH monitoring during NaOH addition minimizes side reactions (e.g., aromatization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.